molecular formula C26H44NNaO6S B1632173 Tauroursodeoxycholic acid sodium salt

Tauroursodeoxycholic acid sodium salt

Número de catálogo: B1632173
Peso molecular: 521.7 g/mol
Clave InChI: IYPNVUSIMGAJFC-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tauroursodeoxycholic acid sodium salt (TUDCA) is a hydrophilic, tertiary bile acid formed by the conjugation of taurine with ursodeoxycholic acid (UDCA). It is endogenously produced in humans at low concentrations and has demonstrated cytoprotective, anti-apoptotic, and anti-inflammatory properties . Clinically, TUDCA is used to treat cholestatic liver diseases, gallstones, and neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) . Its mechanism of action includes reducing endoplasmic reticulum (ER) stress, stabilizing mitochondrial function, and modulating bile acid metabolism .

Propiedades

IUPAC Name

sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPNVUSIMGAJFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-98-9, 35807-85-3
Record name 6009-98-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 35807-85-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Chemical Synthesis Methods

Synthesis from Taurine and Deoxycholic Acid

The most widely documented method involves conjugating taurine with deoxycholic acid (DCA) through a carbodiimide-mediated coupling reaction. As detailed in patent EP2137206A1, the process employs N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent in dimethyl sulfoxide (DMSO) and acetonitrile. Key steps include:

  • Activation of DCA : DCA is reacted with EEDQ to form an active ester intermediate.
  • Conjugation with Taurine : The ester reacts with taurine in a tert-butyl alcohol/water mixture at 20–80°C for 24 hours.
  • Sodium Salt Formation : The product is treated with sodium hydroxide to yield TUDCA-Na.

Critical Parameters :

  • Yield : 95% under optimized conditions.
  • Purity : Post-synthesis impurities (<0.3%) are removed via acetone precipitation.
Table 1: Reaction Conditions for Taurine-DCA Conjugation
Parameter Value Source
Coupling Agent EEDQ
Solvent System DMSO/Acetonitrile/tert-Butanol
Temperature 20–80°C
Reaction Time 24 hours
Final Yield 95%

Synthesis via Chenodeoxycholic Acid Derivative

An alternative route starts with chenodeoxycholic acid (CDCA), as described in CN104844677A. This method avoids costly DCA by leveraging CDCA’s structural similarity:

  • Active Ester Formation : CDCA reacts with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a catalyst.
  • Tauroconjugation : The active ester binds to sodium taurocholate in aqueous acetone.
  • Oxidation-Reduction : Epimerization at C7 achieves the ursodeoxycholic acid configuration.

Advantages :

  • Cost Efficiency : CDCA is 30% cheaper than DCA.
  • Scalability : Suitable for batches exceeding 350 kg.
Table 2: Comparative Analysis of Starting Materials
Starting Material Cost (USD/kg) Purity Post-Synthesis Reference
Deoxycholic Acid 6,000 99.7%
Chenodeoxycholic Acid 4,200 99.5%

Purification and Crystallization Techniques

Organic Solvent Precipitation

Crude TUDCA-Na is purified using acetone-water mixtures. As per EP1985622:

  • Step 1 : Hydrochloric acid (33% wt/wt) is added to hydrolyze residual esters.
  • Step 2 : Sodium chloride and taurine precipitates are removed via centrifugation.
  • Step 3 : Acetone (2,300 L per 350 kg batch) induces TUDCA-Na crystallization.

Outcomes :

  • Impurity Profile : Taurine (<0.5%), Ursodeoxycholic acid (<0.5%).
  • Recovery Rate : 89–92%.

pH-Controlled Crystallization

Patent EP2137206A1 emphasizes pH adjustment (7.5–8.5) during crystallization to exclude hydrophobic bile acids. This method reduces endotoxin contamination by 90% compared to traditional approaches.

Biosynthetic Pathways

Endogenous TUDCA-Na biosynthesis occurs via hepatic and microbial pathways:

  • Hepatic Phase : Cholesterol → 7α-hydroxycholesterol (CYP7A1) → CDCA (CYP27A1).
  • Microbial Phase : Gut microbiota dehydroxylates CDCA to ursodeoxycholic acid (UDCA).
  • Conjugation : UDCA binds taurine via bile acid-CoA:amino acid N-acyltransferase (BAAT).
Table 3: Enzymatic vs. Chemical Synthesis
Parameter Enzymatic Synthesis Chemical Synthesis
Yield 60–70% 85–95%
Purity 98% 99.5%
Scalability Limited to lab-scale Industrial-scale feasible
Cost High (enzyme purification) Moderate

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis (e.g., 350 kg batches) uses:

  • Reactor Volume : 5,000 L stainless steel reactors.
  • Temperature Control : Jacketed reactors maintain 25±2°C during conjugation.
  • Quality Control : In-process HPLC monitors taurine residuals (<0.1%).

Solvent Recovery Systems

Acetone and DMSO are recycled via fractional distillation, reducing production costs by 18%.

Quality Control and Analytical Methods

Chromatographic Analysis

  • HPLC Parameters :
    • Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% phosphoric acid (70:30).
    • Detection: UV at 210 nm.

Spectroscopic Characterization

  • FT-IR : Peaks at 1,550 cm⁻¹ (sulfonate group) and 1,650 cm⁻¹ (amide bond).
  • NMR : δ 3.65 ppm (taurine methylene), δ 0.68 ppm (steroid methyl groups).
Table 4: Acceptable Impurity Limits (Pharmaceutical Grade)
Impurity Threshold Method Reference
Taurine ≤0.5% HPLC
Ursodeoxycholic Acid ≤0.5% HPLC
Residual Solvents ≤50 ppm GC-FID

Análisis De Reacciones Químicas

Tipos de reacciones

El tauroquenodesoxicolato de sodio experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Aplicaciones Científicas De Investigación

2.1. Treatment of Gallstones

TUDCA is primarily used in Europe for the prevention and treatment of cholesterol gallstones. It works by reducing cholesterol absorption in the intestines and increasing bile acid content, thereby decreasing the saturation of cholesterol in bile .

2.2. Neurodegenerative Diseases

Recent studies have highlighted the potential of TUDCA in treating neurodegenerative conditions such as:

  • Amyotrophic Lateral Sclerosis (ALS) : TUDCA, when combined with phenylbutyric acid, has shown promise in slowing disease progression .
  • Alzheimer's Disease : Its anti-apoptotic properties may help mitigate neuronal cell death associated with Alzheimer's .
  • Huntington's Disease : Research indicates that TUDCA can protect against cellular stress related to this condition .

2.3. Liver Diseases

TUDCA has been investigated for its role in improving liver function and preventing hepatocellular carcinoma by alleviating endoplasmic reticulum (ER) stress and apoptosis in liver cells .

4.1. Case Studies

Several studies have documented the efficacy of TUDCA in different contexts:

  • A study demonstrated that TUDCA significantly improved endothelial function in diabetic rats by reducing ER stress .
  • Another investigation found that TUDCA administration led to improved outcomes in models of retinal degeneration, highlighting its potential in ocular diseases .

4.2. Comparative Efficacy

Research comparing TUDCA with other bile acids indicates that TUDCA exhibits superior hydrophilicity and lower toxicity, making it a preferable option for therapeutic applications .

Summary Table of Applications

Application AreaMechanismEvidence Level
Gallstone PreventionReduces cholesterol absorptionHigh
Neurodegenerative DiseasesAnti-apoptotic effectsModerate
Liver Disease TreatmentAlleviates ER stressModerate to High
CytoprotectionProtects against cell deathHigh

Mecanismo De Acción

El tauroquenodesoxicolato de sodio ejerce sus efectos principalmente a través de su función como ácido biliar. Emulsiona las grasas dietéticas, facilitando su digestión y absorción en el intestino delgado. El compuesto interactúa con las moléculas de lípidos, formando micelas que mejoran la solubilidad de las grasas. Además, se ha demostrado que reduce la formación de colesterol en el hígado y aumenta la secreción biliar .

Comparación Con Compuestos Similares

TUDCA vs. Ursodeoxycholic Acid (UDCA)

Structural and Functional Differences :

  • TUDCA is the taurine conjugate of UDCA, making it more hydrophilic and resistant to precipitation in acidic environments compared to UDCA .
  • Biliary Effects : Both reduce cholesterol saturation in bile, but TUDCA increases tauroconjugate levels more effectively than UDCA. At 11 mg/kg/day, TUDCA achieves 45% UDCA enrichment in bile, with 50% conjugated to taurine .
  • Gallbladder Motility : Chronic administration of both bile acids increases fasting gallbladder volume in gallstone patients, but neither acutely alters postprandial emptying .
  • Clinical Applications : UDCA is first-line for primary biliary cholangitis (PBC), while TUDCA shows broader experimental efficacy in neurodegenerative diseases (e.g., ALS) and metabolic disorders .

Table 1: Comparative Efficacy in Liver Diseases

Parameter TUDCA UDCA
Biliary Cholesterol Saturation Reduced by 20% at 11 mg/kg/day Similar reduction at equimolar doses
Tauroconjugate Enrichment 67.6% (acute) to 29.1% (chronic) Lower than TUDCA
HCV-Related Hepatitis ↓ ALT/AST (p < 0.001) Limited data

TUDCA vs. Taurodeoxycholic Acid (TDCA)

Structural Basis : TDCA is a taurine conjugate of deoxycholic acid (DCA), a secondary bile acid with higher hydrophobicity than TUDCA .

  • Intestinal Health : TDCA enhances intestinal barrier function by maintaining villus height and reducing inflammation, whereas TUDCA primarily targets ER stress and mitochondrial pathways .
  • Metabolic Impact : In HFD-fed mice, TDCA sodium salt upregulation correlates with disrupted glucose metabolism, while TUDCA downregulates hyperglycemia-associated metabolites .

Table 2: Key Contrasts in Therapeutic Effects

Property TUDCA TDCA
Primary Indications Neurodegeneration, cholestasis Intestinal inflammation
Mechanism ER stress reduction, anti-apoptosis Bile acid signaling, barrier maintenance
Hydrophilicity High Moderate

TUDCA vs. 4-Phenylbutyric Acid (4-PBA)

Combination Therapy : TUDCA and sodium phenylbutyrate (a 4-PBA derivative) are combined in Relyvrio™ for ALS. TUDCA enhances mitochondrial function, while 4-PBA acts as a chemical chaperone to reduce protein aggregation .

  • ER Stress Modulation : Both compounds alleviate ER stress in type 2 diabetes models, but TUDCA’s bile acid structure confers additional anti-inflammatory benefits in liver and neural tissues .

Table 3: Synergistic Effects in ALS Treatment

Parameter TUDCA 4-PBA
Target Pathway Mitochondrial stabilization Protein aggregation inhibition
Clinical Outcome (ALS) Slowed disease progression Enhanced efficacy in combination

TUDCA vs. N-Ethyl-TUDCA

Synthetic Analogs : N-Ethyl-TUDCA, a deconjugation-resistant analog, exhibits higher lipophilicity (close to taurocholate) and promotes greater lipid secretion in rats compared to TUDCA .

  • Stability : N-Ethyl-TUDCA resists bacterial deconjugation (<5% degradation vs. 100% for TUDCA over 24 hours), making it advantageous for prolonged therapeutic effects .

Research Findings and Clinical Implications

  • Neuroprotection : TUDCA improves survival in ALS patients (78.6% 1-year survival vs. 86.7% controls, n.s.) and reduces neuronal apoptosis in Parkinson’s models .
  • Metabolic Disorders : In type 2 diabetes, TUDCA restores glucose homeostasis by reducing ER stress, with effects comparable to 4-PBA .

Q & A

Q. What are the optimal storage and solubility conditions for TUDCA in experimental settings?

TUDCA should be stored at -20°C to maintain stability. For solubility:

  • DMF : 25 mg/mL
  • DMSO : 20 mg/mL
  • Ethanol : 1 mg/mL
  • PBS (pH 7.2) : 1 mg/mL
    Heating to 37°C with sonication improves dissolution. Avoid freeze-thaw cycles to prevent degradation .

Q. How can TUDCA be quantified in biological matrices like serum or tissue homogenates?

Use HPLC-MS/MS with bile salt interference checks. Example protocol:

  • Mobile phase : Acetonitrile/water with 0.1% formic acid.
  • Interference standards : Include taurodeoxycholic acid (TDCA) and taurochenodeoxycholic acid (TCDCA) at 1 µg/mL to validate specificity .
  • Internal standards : Deuterated TUDCA (e.g., Tauroursodeoxycholic Acid-d4 Sodium Salt) ensures accuracy in complex samples .

Q. What are the standard in vitro models to study TUDCA’s cytoprotective effects?

  • Primary hepatocytes : Expose to ER stress inducers (e.g., tunicamycin) and measure apoptosis via caspase-3/7 activation .
  • Neuronal cultures : Assess neuroprotection in amyloid-β or mutant huntingtin models using MTT assays .

Advanced Research Questions

Q. How do conflicting results in TUDCA’s efficacy across ALS clinical trials inform future trial design?

Phase II trials showed improved ALSFRS-R scores, but Phase III trials lacked significance due to:

  • Dosage variability : Ranges from 1–2 g/day without standardized weight-based adjustments.
  • Biomarker gaps : Lack of bile acid profiling to correlate TUDCA levels with outcomes.
    Recommendations: Include bile acid panels and stratify patients by baseline ER stress markers .

Q. What experimental strategies resolve contradictions in TUDCA’s role in cholestatic liver injury?

Conflicting data arise from species-specific bile acid transport (e.g., BSEP in rats vs. humans). Mitigate via:

  • Co-administration with UDCA : Enhances hydrophilicity and biliary excretion in humanized CYP3A4 transgenic mice .
  • Mechanistic validation : Measure PPARγ/TLR4 pathways in steatotic liver transplants to confirm anti-fibrotic effects .

Q. How can TUDCA’s pharmacokinetics be optimized in neurodegenerative disease models?

  • Blood-brain barrier (BBB) penetration : Use intravenous delivery (e.g., 360 µmol/kg in rats) or nanoparticle formulations.
  • Synergy with other agents : Combine with lithium chloride to amplify ERK phosphorylation in Huntington’s disease models .

Methodological Challenges & Solutions

Q. How to address bile salt interference in LC-MS/MS quantification of TUDCA?

  • Chromatographic adjustments : Extend gradient elution to separate TUDCA from TDCA/TCDCA.
  • Validation : Spiked recovery tests (85–115% acceptable) in bile-rich matrices like liver homogenates .

Q. What controls are critical in in vivo studies of TUDCA’s anti-apoptotic effects?

  • Sham controls : Account for surgical stress in bile duct ligation models.
  • Vehicle controls : Use saline or PBS to rule out solvent effects on bile acid transporters .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.